N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as benzothiophenes, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act on nicotinic acetylcholine receptors (nAChRs) in the brain. N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide has been shown to selectively activate the α7 subtype of nAChRs, which are involved in a variety of cognitive and neurological processes. Activation of α7 nAChRs has been shown to enhance synaptic plasticity, increase neurotrophin release, and reduce neuroinflammation, all of which are believed to contribute to the neuroprotective and cognitive-enhancing effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the enhancement of cognitive function and memory, the reduction of neuroinflammation, and the promotion of neuroprotection. N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide for lab experiments is its selective activation of α7 nAChRs, which allows for the study of the specific effects of α7 activation on cognitive and neurological processes. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide has been shown to possess neuroprotective properties, making it a useful tool for studying neuroprotection. However, one limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide is its relatively low potency, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide. One area of interest is the development of more potent analogs of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide that can selectively activate α7 nAChRs with greater efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide and how it contributes to its neuroprotective and cognitive-enhancing effects. Finally, clinical trials are needed to determine the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide in the treatment of neurological disorders.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide has been shown to possess neuroprotective properties, as well as the ability to enhance cognitive function and memory. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-19(21)15-12-24-18-6-4-3-5-14(15)18/h3-8,11-12H,9-10H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYDTQRPPTZDEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CSC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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